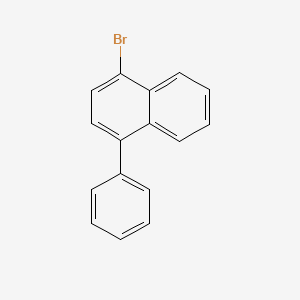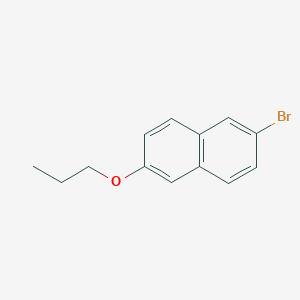
1-Bromo-4-phenylnaphthalene
概要
説明
1-Bromo-4-phenylnaphthalene is an organic compound with the chemical formula C16H11Br. It is a pale yellow solid that is soluble in organic solvents such as ethanol and chloroform. This compound is used as a building block in the synthesis of various organic compounds and has applications in multiple fields, including chemistry and medicine .
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1-bromo-4-iodo-naphthalene with phenylboronic acid in the presence of a palladium catalyst. Another method includes the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of triisopropylborate .
Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts reaction, where benzene is used as a solvent and reactant, and aluminum trichloride acts as a catalyst. This method is efficient for large-scale production .
化学反応の分析
Types of Reactions: 1-Bromo-4-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds such as 1-(4-phenylnaphthalene)-boronic acid.
科学的研究の応用
1-Bromo-4-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 1-Bromo-4-phenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
類似化合物との比較
- 1-Bromo-4-phenylphthalene
- 1-(4-phenylnaphthalene)-boronic acid
- 4-phenylnaphthalen-1-ylboronic acid
Uniqueness: 1-Bromo-4-phenylnaphthalene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a building block for various organic compounds makes it highly valuable in synthetic chemistry .
特性
IUPAC Name |
1-bromo-4-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGVWJSXZDKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483616 | |
| Record name | 1-Bromo-4-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59951-65-4 | |
| Record name | 1-Bromo-4-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)




